molecular formula C4H7N3O2S B8768993 3-(ethylsulfonyl)-1H-1,2,4-triazole

3-(ethylsulfonyl)-1H-1,2,4-triazole

Cat. No.: B8768993
M. Wt: 161.19 g/mol
InChI Key: KFQPBZQRHOLYHJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-1H-1,2,4-triazole is a synthetic organic compound with the molecular formula C4H8N4O2S . It features a 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, substituted with an ethylsulfonyl functional group . This structural motif makes it a valuable intermediate for researchers in chemical synthesis and drug discovery. The 1,2,4-triazole nucleus is recognized for its significant role in the development of pharmacological agents, and derivatives are investigated for potential applications including antimicrobial, antifungal, and antiviral activities . The incorporation of the sulfonyl group can influence the compound's electronic properties, solubility, and potential to interact with biological targets. This compound is provided for research purposes such as method development, as a building block in organic synthesis, and for biological screening. Researchers are encouraged to consult the scientific literature for the latest findings on 1,2,4-triazole derivatives. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

5-ethylsulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C4H7N3O2S/c1-2-10(8,9)4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)

InChI Key

KFQPBZQRHOLYHJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=NN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethylsulfonyl group distinguishes 3-(ethylsulfonyl)-1H-1,2,4-triazole from structurally related triazoles. Key comparisons include:

Compound Name Substituent Key Properties Applications Reference
This compound -SO₂C₂H₅ (3-position) High polarity, moderate solubility Under investigation
1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole Mesityl-sulfonyl (1-position) Lipophilic, hypoglycemic activity Antidiabetic research
Epoxiconazole Epoxy-propyl (1-position) Fungicidal (ergosterol inhibition) Agricultural fungicide
3-Amino-1H-1,2,4-triazole -NH₂ (3-position) High reactivity, plant-growth regulation Agrochemicals
  • Solubility : Sulfonyl-containing triazoles generally exhibit higher water solubility than alkyl-substituted analogs (e.g., 3-cyclohexyl derivatives), aiding bioavailability .

Preparation Methods

High-Pressure Cyclization of Formic Ether and Hydrazine Hydrate

The reaction of formic ether (methyl formate) with hydrazine hydrate and ammonium salts under high-pressure conditions yields 1H-1,2,4-triazole via formamide intermediates. Key steps include:

  • Ammonolysis : Formic ether undergoes ammonolysis to generate formamide.

  • Cyclization : Formamide reacts with hydrazine hydrate under elevated temperature (150–200°C) and pressure (2–5 MPa) to form the triazole ring.

  • Purification : Methanol byproducts are evaporated, and the product is crystallized from ethanol.

Table 1: Reaction Conditions for Triazole Core Synthesis

ParameterOptimal RangeImpact on Yield
Temperature150–200°CHigher temperatures accelerate cyclization but risk decomposition
Pressure2–5 MPaElevated pressure prevents volatilization of reactants
Molar Ratio (NH₃:Hydrazine)1:1–1.2Excess ammonia minimizes side reactions
SolventEthanolFacilitates crystallization post-reaction

This method achieves yields of 70–85% for 1H-1,2,4-triazole, which can serve as a precursor for further functionalization.

tert-Butyl Nitrine Route

A second approach involves tert-butyl nitrine intermediates, where sodium azide reacts with tert-butyl bromide in polar solvents (e.g., DMF) to form tert-butyl azide, followed by cyclization with acetylene under catalytic conditions. While this method primarily targets 1H-1,2,3-triazoles, analogous protocols could adapt to 1,2,4-triazoles by modifying substituents.

Sulfonylation of the Triazole Core

Introducing the ethylsulfonyl group at the 3-position requires sulfonylation of pre-formed 1H-1,2,4-triazole. Two primary strategies emerge:

Direct Sulfonation via Thiol Intermediate

  • Thiol Formation : React 3-chloro-1H-1,2,4-triazole with sodium hydrosulfide (NaSH) to yield 3-mercapto-1H-1,2,4-triazole.

  • Oxidation to Sulfone : Treat the thiol intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid to oxidize the -SH group to -SO₂-:

    3-SH-1H-1,2,4-triazole+3H2O23-SO2-1H-1,2,4-triazole+3H2O\text{3-SH-1H-1,2,4-triazole} + 3\text{H}_2\text{O}_2 \rightarrow \text{3-SO}_2\text{-1H-1,2,4-triazole} + 3\text{H}_2\text{O}
  • Ethylation : React the sulfonic acid with ethyl iodide (C₂H₅I) in the presence of a base (e.g., K₂CO₃) to install the ethyl group.

Table 2: Sulfonation Reaction Parameters

StepReagents/ConditionsYield (%)
Thiol FormationNaSH, DMF, 80°C, 4h65–75
OxidationH₂O₂ (30%), AcOH, 60°C, 6h80–90
EthylationC₂H₅I, K₂CO₃, DMF, 50°C70–85

Nucleophilic Substitution with Ethylsulfonyl Chloride

An alternative one-pot method involves reacting 3-amino-1H-1,2,4-triazole with ethylsulfonyl chloride (C₂H₅SO₂Cl) in dichloromethane (DCM) under basic conditions:

3-NH2-1H-1,2,4-triazole+C2H5SO2ClEt3N3-(SO2C2H5)-1H-1,2,4-triazole+HCl\text{3-NH}2\text{-1H-1,2,4-triazole} + \text{C}2\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{3-(SO}2\text{C}2\text{H}5\text{)-1H-1,2,4-triazole} + \text{HCl}

Key Advantages :

  • Avoids intermediate isolation.

  • Achieves yields of 75–85% with triethylamine as a base.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance sulfonyl group incorporation due to improved solubility of intermediates.

  • Temperature Control : Maintaining 50–60°C during sulfonation minimizes side reactions (e.g., over-oxidation).

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates in biphasic systems.

  • Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 20 minutes at 100°C).

Table 3: Comparative Analysis of Sulfonylation Methods

MethodYield (%)Purity (%)Reaction Time
Direct Sulfonation70–8595–9812–18h
Nucleophilic Substitution75–8597–994–6h

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, -CH₂CH₃), 3.25 (q, 2H, -SO₂CH₂), 8.45 (s, 1H, triazole-H).

    • ¹³C NMR : δ 15.2 (-CH₂CH₃), 48.7 (-SO₂CH₂), 151.4 (triazole-C).

  • Mass Spectrometry : ESI-MS m/z 175.05 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (ACN:H₂O = 70:30, 1.0 mL/min).

Q & A

Q. What are the optimal synthetic routes for 3-(ethylsulfonyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of triazole derivatives often employs one-pot reactions, such as NaOH-mediated cyclization of hydrazides with carbon disulfide . Microwave-assisted methods (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency and purity, as demonstrated in benzotriazole-linked triazoles . For sulfonyl groups, post-functionalization via nucleophilic substitution (e.g., reacting 3-chloro-triazole with sodium ethylsulfinate) may be viable, though stoichiometric ratios and solvent polarity (e.g., DMF vs. THF) must be optimized to avoid byproducts like disulfides .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H/13C^{13}C shifts to identify sulfonyl (-SO2_2-) and triazole protons. Deshielding of adjacent protons (δ ~8–9 ppm) indicates electron-withdrawing effects of the sulfonyl group .
  • X-ray Diffraction : Single-crystal studies (e.g., using Cu-Kα radiation) resolve bond angles and confirm the planar triazole ring, as seen in 3-ethyl-1H-1,2,4-triazole-5(4H)-thione (C–C bond length: ~1.39 Å) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to validate experimental data and predict electronic properties .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for antifungal and antibacterial activity using:
  • Microdilution Assays : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains. Triazoles with sulfonyl groups often exhibit MIC values <50 µg/mL due to target enzyme inhibition (e.g., lanosterol 14α-demethylase) .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to measure binding affinity to cytochrome P450 enzymes, comparing results to fluconazole controls .

Advanced Research Questions

Q. How does the ethylsulfonyl substituent modulate the electronic and pharmacokinetic properties of 1,2,4-triazole derivatives?

  • Methodological Answer :
  • Lipophilicity : Measure logP values via shake-flask or HPLC methods. The ethylsulfonyl group increases hydrophilicity compared to phenyl or alkyl substituents, potentially improving aqueous solubility but reducing membrane permeability .
  • Electronic Effects : Conduct Hammett analysis using substituent constants (σm_m for -SO2_2Et = +0.71) to predict reactivity in nucleophilic aromatic substitution .
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP3A4) to assess sulfonyl group oxidation rates, which may influence half-life .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51. The sulfonyl group may form hydrogen bonds with heme-coordinated water molecules, while the triazole nitrogen coordinates to the iron atom .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare RMSD values (<2 Å indicates stable binding) with known inhibitors .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl-triazole derivatives?

  • Methodological Answer :
  • SAR Analysis : Systematically compare substituent effects. For example, 3-(ethylsulfonyl) may show weaker antifungal activity than 3-(phenethyl) derivatives due to reduced lipophilicity, as seen in MIC shifts from 12 µg/mL to >100 µg/mL .
  • Experimental Reproducibility : Standardize assay conditions (e.g., pH, inoculum size) across labs. Discrepancies in fungal growth media (RPMI vs. Sabouraud dextrose) can alter MIC values by 2–4 fold .

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